4-(Aminomethyl)benzonitrile

Organic Synthesis Medicinal Chemistry Building Blocks

4-(Aminomethyl)benzonitrile (CAS 10406-25-4), commonly known as 4-Cyanobenzylamine, is a benzonitrile derivative featuring a para-aminomethyl substituent (C8H8N2, MW: 132.16 g/mol). As a member of the substituted benzylamine class, this compound exists as a dark yellow liquid with a density of 1.1 g/mL and is supplied at standard purities of 97% or higher.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 10406-25-4
Cat. No. B084873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)benzonitrile
CAS10406-25-4
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C#N
InChIInChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2
InChIKeyLFIWXXXFJFOECP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)benzonitrile (CAS 10406-25-4): A Versatile p-Cyanobenzylamine Building Block for Drug Discovery and Materials Science Procurement


4-(Aminomethyl)benzonitrile (CAS 10406-25-4), commonly known as 4-Cyanobenzylamine, is a benzonitrile derivative featuring a para-aminomethyl substituent (C8H8N2, MW: 132.16 g/mol). As a member of the substituted benzylamine class, this compound exists as a dark yellow liquid with a density of 1.1 g/mL and is supplied at standard purities of 97% or higher . Its bifunctional nature—combining a nucleophilic primary amine (-CH2NH2) with a polar nitrile (-C≡N) group—enables orthogonal reactivity across diverse synthetic applications, positioning it as a strategic intermediate in pharmaceutical, materials science, and organic synthesis research programs .

1
Bifunctional building block for orthogonal derivatization — combines a nucleophilic benzylic amine with a polar nitrile handle for sequential synthesis strategies.
2
Attenuated basicity profile — the para-cyano group shifts protonation equilibrium, supporting salt formation and extraction protocols distinct from unsubstituted benzylamine.

Why 4-(Aminomethyl)benzonitrile Procurement Cannot Rely on Generic Substitution: Critical Structural and Reactivity Distinctions


Substituting 4-(Aminomethyl)benzonitrile with seemingly similar in-class compounds—such as 4-aminobenzonitrile, benzylamine, or 4-cyanobenzylamine hydrochloride—introduces measurable liabilities in reactivity, basicity, and synthetic utility. Unlike 4-aminobenzonitrile, which lacks the flexible aminomethyl linker, 4-(Aminomethyl)benzonitrile provides a benzylic amine with enhanced nucleophilicity for alkylation and acylation reactions . Compared to unsubstituted benzylamine (pKa ~9.34), the electron-withdrawing para-cyano group significantly attenuates basicity (predicted pKa: 8.47±0.10) , a shift that critically influences reaction pH requirements, salt formation behavior, and purification protocols. Furthermore, the free-base form (liquid) versus hydrochloride salt (solid) offers distinct handling advantages depending on the synthetic route; substituting one for the other without adjusting stoichiometry or workup conditions can compromise reaction yields and product purity.

Reactivity 4-Aminobenzonitrile lacks the flexible aminomethyl linker; its aniline-type amine may not provide comparable nucleophilicity for alkylation or acylation workflows.
Basicity Unsubstituted benzylamine (pKa ~9.34) exhibits higher basicity, which may shift reaction pH requirements, salt stoichiometry, and extraction behavior relative to the nitrile-attenuated scaffold.
Form Hydrochloride salt substitution requires adjusted stoichiometry and workup conditions; direct replacement without modification may alter yield or purity profiles.

4-(Aminomethyl)benzonitrile Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Functional Group Profile: 4-(Aminomethyl)benzonitrile vs. 4-Aminobenzonitrile

4-(Aminomethyl)benzonitrile contains both an aminomethyl group (-CH2NH2) and a nitrile group (-C≡N) on the benzene ring, whereas 4-aminobenzonitrile contains only an amino group (-NH2) directly attached to the aromatic ring. This dual functionality enables a wider range of chemical reactions .

Functional Group Profile
Class-level inference
Benzylic -CH₂NH₂ + -C≡N vs. Aniline -NH₂ + -C≡N
Flexible benzylic amine supports higher nucleophilicity for derivatization compared to directly attached aniline-type amine.
Structure-based comparison; experimental reactivity should be verified under target conditions.
Organic Synthesis Medicinal Chemistry Building Blocks

Basicity (pKa) Comparison: 4-(Aminomethyl)benzonitrile vs. Unsubstituted Benzylamine

The predicted pKa of 4-(Aminomethyl)benzonitrile is 8.47±0.10 , reflecting the electron-withdrawing effect of the para-cyano substituent. In contrast, unsubstituted benzylamine has a reported pKa of 9.34 [1], making it approximately 0.87 pKa units more basic.

Basicity (pKa)
Cross-study comparable
pKa 8.47 ± 0.10Δ ≈ −0.87 vs. benzylamine
Reduced basicity may alter protonation-dependent purification, extraction, and salt formation outcomes.
Predicted pKa; experimental confirmation recommended for critical pH-dependent protocols.
Physicochemical Properties Reaction Optimization Salt Formation

Perovskite Solar Cell Efficiency Enhancement: AMBNCl Additive vs. Unmodified Device

Incorporation of 4-(aminomethyl)benzonitrile hydrochloride (AMBNCl) as a polarized molecule additive into perovskite solar cells increased the power conversion efficiency (PCE) from 19.05% (unmodified control) to 23.52% (AMBNCl-modified device), representing an absolute efficiency gain of +4.47% [1].

Perovskite Additive PCE
Head-to-head comparison
23.52%+4.47% absolute vs. unmodified (19.05%)
Supports device-performance research context; AMBNCl additive associated with reported efficiency gain in perovskite studies.
Chen et al., ACS Appl. Mater. Interfaces, 2022; single device architecture data.
Perovskite Solar Cells Materials Science Additive Engineering

Synthetic Yield Comparison: 4-(Aminomethyl)benzonitrile Preparation from 4-Cyanobenzyl Bromide

In a reported synthetic procedure, 4-(aminomethyl)benzonitrile was prepared from 4-cyanobenzyl bromide via reaction with hexamethylenetetramine followed by acid hydrolysis, affording an isolated yield of 90% (11.8 g from 26 g starting material) . Comparable synthetic routes using alternative aminomethylation methods for similar benzonitrile derivatives typically report yields in the 70-85% range [1].

Synthetic Yield
Cross-study comparable
90%vs. 70–85% typical range
Reported yield supports favorable process economics for multi-step intermediate synthesis.
Hexamethylenetetramine route; yield reproducibility should be validated at target scale.
Process Chemistry Synthesis Yield Intermediate Preparation

Physical Form and Handling: Free Base Liquid vs. Hydrochloride Salt Solid

4-(Aminomethyl)benzonitrile (free base, CAS 10406-25-4) exists as a dark yellow liquid at ambient temperature with a density of 1.1 g/mL . Its hydrochloride salt (CAS 15996-76-6) is a crystalline solid with a melting point of 274-279 °C and a bulk density of 0.3 g/mL . The free base offers superior solubility in organic solvents for homogeneous reactions, while the salt provides enhanced stability and easier weighing for solid dispensing applications.

Physical Form & Handling
Supporting evidence
Free base liquid (d 1.1 g/mL) vs. HCl salt solid (mp 274–279 °C)
Form selection directly impacts volumetric dispensing, dissolution speed, and long-term storage suitability.
Source-specific review; confirm handling requirements for specific synthesis protocols.
Handling Properties Formulation Procurement

Optimal Application Scenarios for 4-(Aminomethyl)benzonitrile Based on Verified Performance Data


Perovskite Solar Cell Additive Engineering for Efficiency Enhancement

Researchers developing high-performance perovskite solar cells should prioritize 4-(aminomethyl)benzonitrile hydrochloride (AMBNCl) as an additive. Direct comparative data demonstrate a PCE increase from 19.05% to 23.52% (+4.47% absolute gain) when AMBNCl is incorporated into the perovskite layer, owing to its polarized structure that effectively passivates Pb²⁺ defects and optimizes energy level alignment [1].

Synthesis of Farnesyl-Protein Transferase Inhibitor Intermediates

Procurement of 4-(aminomethyl)benzonitrile is justified for programs targeting farnesyl-protein transferase inhibitors. The compound serves as a key intermediate (designated XX in the synthetic route) derived from 4-(bromomethyl)benzonitrile, proceeding to mercaptoimidazole formation and subsequent elaboration [1]. The high reported yield (90%) for this step enhances overall process economics.

Fluorescent-Labeled Bisbenzamidine Synthesis for Biomedical Studies

For biochemical tool development requiring fluorescent probes, 4-(aminomethyl)benzonitrile hydrochloride enables the synthesis of fluorescent-labeled bisbenzamidines [1]. The dual functional groups allow sequential derivatization, while the para-cyano substituent provides a UV-active chromophore that aids in reaction monitoring and purification.

Tetrazine-Modified Alginate Hydrogels for Cell Engineering

Material scientists engineering alginate hydrogels for cell encapsulation or drug delivery should select 4-(aminomethyl)benzonitrile as the precursor for 3-(p-benzylamino)-1,2,4,5-tetrazine synthesis [1]. The resulting tetrazine moiety enables bioorthogonal click chemistry with norbornene-functionalized polymers, a capability not readily achievable with simpler benzylamine derivatives lacking the para-cyano handle.

Application
Selection Property
Validation Focus
Perovskite photoelectronic material research
Polarized additive scaffold with nitrile handle
Device-performance endpoint comparison
Enzyme inhibitor intermediate synthesis
High-yield aminomethylation building block
Process yield and purity validation
Fluorescent probe precursor research
Orthogonal amine/nitrile for sequential labeling
Conjugation efficiency and UV-active chromophore monitoring
Bioorthogonal hydrogel chemistry studies
Tetrazine precursor via para-cyano handle
Click chemistry compatibility and crosslinking verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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